2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

概要

説明

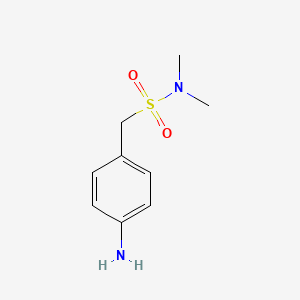

“2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid” is a chemical compound with the formula C19H16N2O4 . It is typically available in solid form .

Molecular Structure Analysis

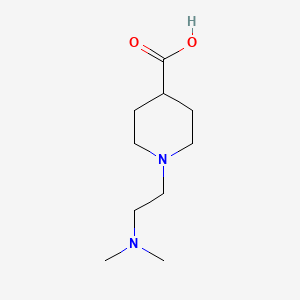

The molecular structure of this compound can be represented by the SMILES string: O=C1C=C(CC(C(O)=O)NC(C2=CC=CC=C2)=O)C3=CC=CC=C3N1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.34 . It is typically in solid form and is usually stored at room temperature .科学的研究の応用

Advanced Oxidation Processes for Pharmaceutical Degradation

Research into the degradation of pharmaceutical compounds, such as acetaminophen, by advanced oxidation processes (AOPs) provides insights into the environmental impact and biotoxicity of pharmaceutical by-products. This study highlights the importance of understanding chemical reactions and degradation pathways in environmental science, which could be relevant to the study of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid’s stability and biodegradation (Qutob et al., 2022).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, which share a structural component with the compound of interest, are recognized for their wide range of biological potentials including anti-fungal, anti-Parkinsonism, and anti-cancer activities. The review of isoquinoline derivatives underscores the compound's potential utility in drug discovery and pharmaceutical research, suggesting areas where this compound might find application (Danao et al., 2021).

Antioxidant Capacity and Reaction Pathways

A review focusing on antioxidant capacity assays, specifically the ABTS/PP decolorization assay, details reaction pathways and the specificity of oxidation products. This research is pertinent to the study of antioxidant properties and could guide investigations into the antioxidant potential of this compound and similar compounds (Ilyasov et al., 2020).

Sorption of Herbicides to Soil and Organic Matter

The study on the sorption of phenoxy herbicides provides valuable information on environmental interactions and the fate of chemical compounds in soil. This research might be extrapolated to understand how compounds like this compound interact with natural matrices, influencing their stability, mobility, and environmental impact (Werner et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

The primary target of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in nerve function by catalyzing the hydrolysis of acetylcholine (ACh) into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of ACh, leading to an increase in the concentration of ACh in the synaptic cleft . The increased ACh can then bind to more receptors on the postsynaptic neuron, enhancing the nerve impulse transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an accumulation of ACh in the synaptic cleft . This can enhance the transmission of nerve impulses, affecting various physiological processes controlled by the cholinergic pathway .

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of ACh in the synaptic cleft . This can enhance the transmission of nerve impulses, potentially leading to various physiological effects depending on the specific neurons and pathways involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under room temperature and away from light . Additionally, the compound’s activity may vary between species, as some proteins may have a lower specific activity when used in the opposite species

生化学分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid can change over time due to factors such as stability and degradation. This compound is generally stable when stored under inert atmosphere at room temperature . Repeated freeze-thaw cycles can lead to product inactivation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it continues to modulate mGluR5 activity over extended periods.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.

特性

IUPAC Name |

2-benzamido-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-17-11-13(14-8-4-5-9-15(14)20-17)10-16(19(24)25)21-18(23)12-6-2-1-3-7-12/h1-9,11,16H,10H2,(H,20,22)(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXPRJVFLONKAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038702.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene](/img/structure/B3038705.png)

![2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide](/img/structure/B3038710.png)

![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B3038712.png)

![3-{[(4-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B3038714.png)

![1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038716.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3038718.png)